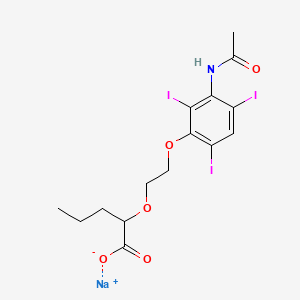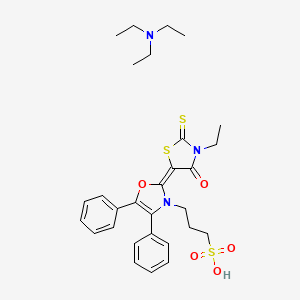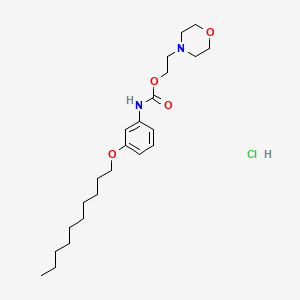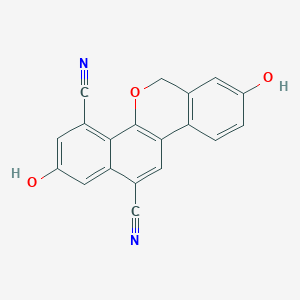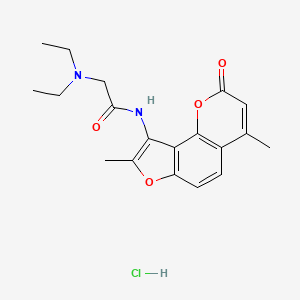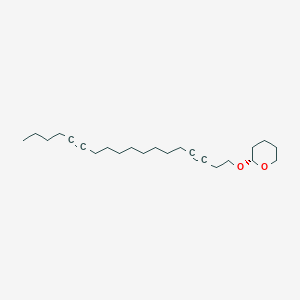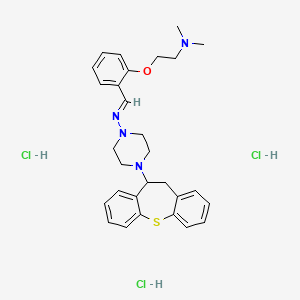
as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)-: is a synthetic organic compound that belongs to the class of triazinones. Triazinones are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. Common starting materials might include substituted anilines, piperazines, and triazine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential pharmacological activities. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated for activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry
In the industrial sector, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)- would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
Triazinones: Other triazinone derivatives with different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Phenyl Derivatives: Compounds with phenyl groups substituted at various positions.
Uniqueness
The uniqueness of as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
102486-47-5 |
|---|---|
Fórmula molecular |
C24H29N5O3 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
5,6-bis(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-triazin-3-one |
InChI |
InChI=1S/C24H29N5O3/c1-27-12-14-28(15-13-27)16-17-29-24(30)25-22(18-4-8-20(31-2)9-5-18)23(26-29)19-6-10-21(32-3)11-7-19/h4-11H,12-17H2,1-3H3 |
Clave InChI |
PQVDOHYOUIVUAQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCN2C(=O)N=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


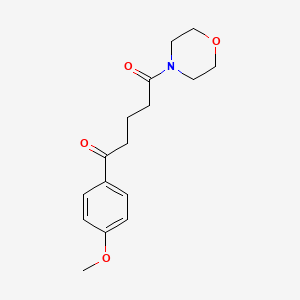
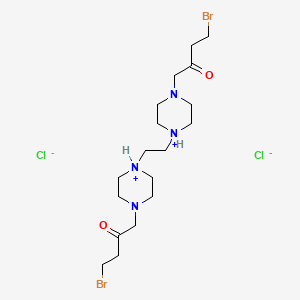
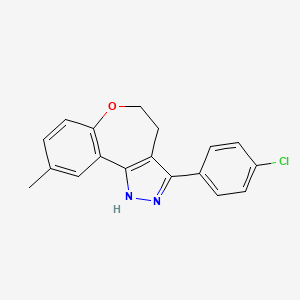
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
